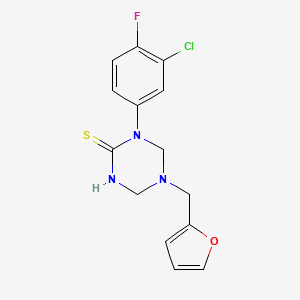methanone](/img/structure/B5803951.png)
[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone, also known as FP-methyl, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the modulation of dopamine release in the brain. This modulation of dopamine release is believed to be responsible for the behavioral effects of this compound, including its potential as a treatment for addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is believed to be responsible for its rewarding effects. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, this compound has been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone is its potent binding affinity towards the dopamine D3 receptor. This makes it a valuable tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders. However, one of the limitations of this compound is its potential for abuse due to its rewarding effects. Therefore, caution must be exercised when working with this compound in the laboratory.
Direcciones Futuras
There are several future directions for the study of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone. One potential direction is the development of drugs based on this compound for the treatment of addiction and other neuropsychiatric disorders. Another potential direction is the study of the role of the dopamine D3 receptor in the regulation of reward and motivation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse.
Métodos De Síntesis
The synthesis of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone involves the reaction of 4-(4-bromophenyl)piperazine with 3-fluoro-4-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced using a reducing agent to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent binding affinity towards the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes this compound a promising candidate for the development of drugs for the treatment of addiction and other neuropsychiatric disorders.
Propiedades
IUPAC Name |
1-[4-(4-benzoyl-2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-19(24)23-12-10-22(11-13-23)18-9-8-16(14-17(18)21)20(25)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXZJLOUKQEJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)


![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)

![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)